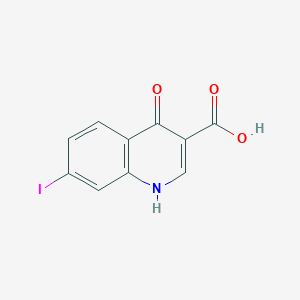![molecular formula C11H12N6O5S B12078271 Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is a chemical compound with the molecular formula C₁₁H₁₂N₆O₅S and a molecular weight of 340.32 g/mol .
- It is an impurity of Cefazolin, specifically known as Cefazolin impurity X3 .
- As an organic compound, it contains a thiadiazole ring and a thioether group.
Métodos De Preparación
- The synthetic route for Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetic acid .
- Industrial production methods may vary, but this compound is typically synthesized in the laboratory.
Análisis De Reacciones Químicas
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented, but further research would be needed to explore this aspect.
Aplicaciones Científicas De Investigación
- In scientific research, this compound may find applications in proteomics studies or other biochemical investigations .
- Its use in chemistry, biology, medicine, and industry requires further exploration.
Mecanismo De Acción
- Unfortunately, detailed information about the mechanism of action for Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is not readily available.
- Investigating its molecular targets and pathways would be essential for a comprehensive understanding.
Comparación Con Compuestos Similares
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol’s uniqueness lies in its specific structure.
- Similar compounds in terms of thiadiazole derivatives would need to be identified through further research.
Remember that this information is based on available data, and additional studies may provide deeper insights into the compound’s properties and applications
Propiedades
Fórmula molecular |
C11H12N6O5S |
|---|---|
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22) |
Clave InChI |
YGQTUWKIILQPEL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






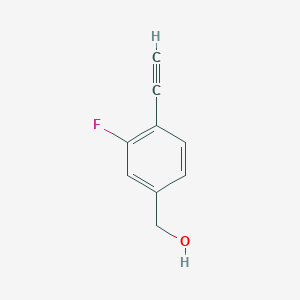



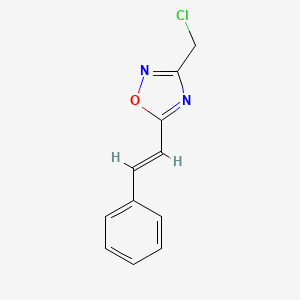
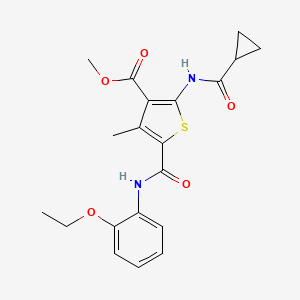

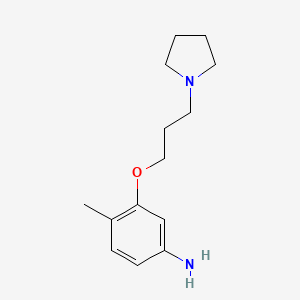
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
